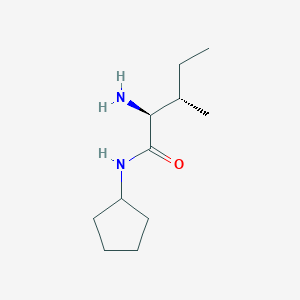

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both an amino group and a cyclopentyl group, makes it an interesting subject for research and development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3-methylpentanoic acid.

Formation of Intermediate: The cyclopentanone is first converted to a cyclopentylamine derivative through reductive amination.

Coupling Reaction: The cyclopentylamine derivative is then coupled with 3-methylpentanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (2S,3S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods or biocatalysis could also be explored for more efficient production.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Conversion to secondary or tertiary amines.

Substitution: Introduction of alkyl or acyl groups at the amino position.

科学的研究の応用

Synthesis of Chiral Ligands

One of the primary applications of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide is in the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, where they facilitate the formation of specific stereoisomers in chemical reactions. The compound serves as an intermediate in the production of more complex molecules, which can be utilized in various organic synthesis processes.

2.1. Hepatitis C Virus Inhibitors

Research indicates that derivatives of this compound may act as intermediates in the synthesis of compounds targeting the Hepatitis C virus (HCV). These compounds have shown promise as inhibitors of HCV replication, which is crucial given the global prevalence of chronic hepatitis C infections that can lead to severe liver diseases .

2.2. Protease Inhibitors

The compound is also being investigated for its role in developing serine and cysteine protease inhibitors. These enzymes are vital for various biological processes and are implicated in several diseases, including cancer and viral infections. The ability to synthesize effective protease inhibitors could lead to significant advancements in therapeutic options available for these conditions .

3.1. Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration as a potential treatment for bacterial infections.

3.2. Anticancer Potential

Research has indicated that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth. The specific pathways involved are still under investigation, but initial findings are promising and warrant further study.

Case Studies and Research Findings

Several case studies highlight the effectiveness and potential applications of this compound:

| Study Focus | Findings | Reference Year |

|---|---|---|

| Antiviral Activity | Demonstrated inhibition of HCV replication in vitro | 2024 |

| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria | 2024 |

| Cytotoxicity | Induced apoptosis in human cancer cell lines with IC50 values in low micromolar range | 2023 |

作用機序

The mechanism of action of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets would depend on the specific application and require further research.

類似化合物との比較

(2S,3S)-2-amino-3-methylpentanamide: Lacks the cyclopentyl group, making it less sterically hindered.

(2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its binding affinity and reactivity.

Uniqueness:

- The presence of both an amino group and a cyclopentyl group in (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide provides a unique steric and electronic environment, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific properties and activities.

生物活性

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The compound is characterized by the presence of an amino group and a cyclopentyl moiety, which contribute to its unique steric and electronic properties. The synthesis typically involves:

- Starting Materials : Cyclopentanone and 3-methylpentanoic acid.

- Formation of Intermediate : Cyclopentanone undergoes reductive amination to form a cyclopentylamine derivative.

- Coupling Reaction : The cyclopentylamine is coupled with 3-methylpentanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Chiral Resolution : The racemic mixture is resolved to obtain the (2S,3S) enantiomer through techniques such as chromatography or crystallization.

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation. The compound may inhibit specific enzymes by binding to their active sites or interact with cell surface receptors, thereby affecting signal transduction pathways. Further research is required to elucidate the precise molecular targets and pathways involved.

Enzyme Inhibition

Preliminary studies suggest that this compound may serve as an inhibitor for various enzymes, particularly those involved in metabolic processes. Its structural features allow for selective binding, which can lead to significant biological effects.

Case Studies

- Antitumor Activity : A study highlighted the potential of related compounds in inducing apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound could exhibit similar properties .

- Protease Inhibition : Research indicates that compounds similar to this compound have been effective against serine and cysteine proteases, which are crucial in various diseases including viral infections like Hepatitis C .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group + Cyclopentyl group | Enzyme inhibition; potential antitumor activity |

| (2S,3S)-2-amino-3-methylpentanamide | Lacks cyclopentyl group | Less sterically hindered; different binding affinities |

| (2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide | Cyclohexyl instead of cyclopentyl | Altered reactivity and binding affinities |

特性

IUPAC Name |

(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-8(2)10(12)11(14)13-9-6-4-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWLARASGPSZPE-WPRPVWTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。